molecular formula C43H53FN9O7P B8005140 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine

2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine

Cat. No.: B8005140
M. Wt: 857.9 g/mol
InChI Key: UKEYKMGYMLPSKR-GJMROXBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis techniques. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include derivatives of the original compound with altered chemical and physical properties.

Scientific Research Applications

2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine include other chemical entities with related structures and properties. These compounds may share similar functional groups or chemical backbones, leading to comparable reactivity and applications.

Uniqueness: this compound is unique due to its specific chemical structure and the particular set of properties it exhibits. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its full potential.

Properties

IUPAC Name

2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53FN9O7P/c1-27(2)53(28(3)4)61(58-24-12-23-45)60-37-34(59-40(35(37)44)52-26-47-36-38(52)48-42(49-39(36)54)50-41(46)51(5)6)25-57-43(29-13-10-9-11-14-29,30-15-19-32(55-7)20-16-30)31-17-21-33(56-8)22-18-31/h9-11,13-22,26-28,34-35,37,40H,12,24-25H2,1-8H3,(H3,46,48,49,50,54)/t34-,35-,37-,40-,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYKMGYMLPSKR-GJMROXBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2NC(=NC3=O)N=C(N)N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2NC(=NC3=O)/N=C(/N)\N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53FN9O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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